Hydrophilicity Advantage: XLogP3 of −2.3 vs. −0.27 for 3-Morpholin-4-ylpropanoic acid
The target compound exhibits a computed XLogP3 of −2.3 (PubChem), reflecting markedly higher hydrophilicity than the closest linear analog, 3-morpholin-4-ylpropanoic acid, which has a computed LogP of approximately −0.27 [1][2]. This nearly two-log-unit difference predicts significantly greater aqueous solubility and altered passive membrane permeability, which can directly influence oral bioavailability and distribution. For medicinal chemists seeking a polar, low-logP morpholine-containing fragment, 2-methyl-3-morpholin-4-ylpropanoic acid thus offers a quantitatively distinct option that cannot be emulated by the des-methyl linear analog.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = −2.3 |
| Comparator Or Baseline | 3-Morpholin-4-ylpropanoic acid: LogP ≈ −0.27 |
| Quantified Difference | Δ logP ≈ 2.0 log units (more hydrophilic) |
| Conditions | Computed values; PubChem XLogP3-AA for target; Kuujia database LogP for comparator |
Why This Matters
A two-log-unit difference in logP translates to approximately a 100-fold difference in octanol/water partition coefficient, with substantial downstream impact on aqueous solubility, membrane permeability, and in vivo distribution — making the compounds non-interchangeable in a medicinal chemistry program.
- [1] PubChem CID 652896. 2-Methyl-3-morpholin-4-ylpropanoic acid — Computed Properties (XLogP3-AA = −2.3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/652896 (accessed 2025). View Source
- [2] Kuujia Database. CAS 4497-04-5: 3-Morpholinopropanoic acid — LogP = −0.26880. https://www.kuujia.com (accessed 2025). View Source
